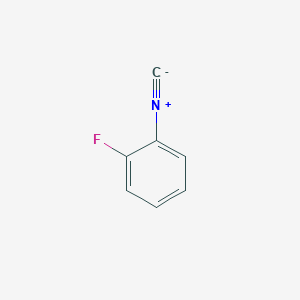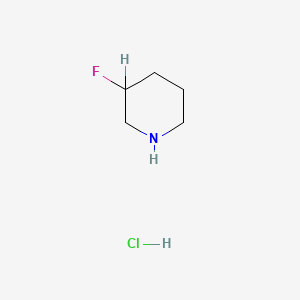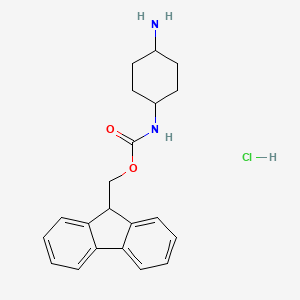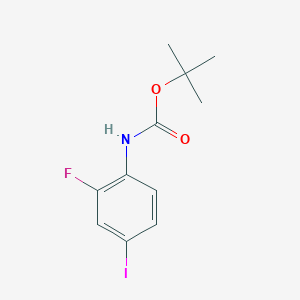
tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-butyl N-(2-fluoro-4-iodophenyl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various organic molecules. While the specific compound is not directly discussed in the provided papers, related carbamate compounds and their synthesis, properties, and applications are extensively studied.
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives often involves the reaction of alcohols with isocyanates or the use of carbamoyl chlorides. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate was synthesized from commercially available starting materials through acylation, nucleophilic substitution, and reduction steps . Similarly, the synthesis of tert-butyl hypofluorite, a related compound, was achieved by reacting elemental fluorine with tert-butyl alcohol . These methods could potentially be adapted for the synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.
Molecular Structure Analysis
The molecular structure of carbamate derivatives is characterized by the presence of a carbamate group (R1NHCOOR2). The structure and properties of these compounds can be studied using various spectroscopic techniques, such as NMR, IR, and mass spectrometry, as well as X-ray crystallography 10. For instance, tert-butyl N-(thiophen-2yl)carbamate's structure was investigated using vibrational frequency analysis and DFT studies . These techniques could be applied to determine the molecular structure of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.
Chemical Reactions Analysis
Carbamate compounds participate in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared and used as N-(Boc) nitrone equivalents in reactions with organometallics . The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was performed using lipase-catalyzed transesterification . These reactions highlight the versatility of carbamates in organic synthesis, which could be relevant for the chemical reactions of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate.
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamate derivatives can vary widely depending on their structure. For example, the thermally activated delayed fluorescence materials based on tert-butyl carbazole derivatives showed tunable energy gaps between singlet and triplet states . The stability and reactivity of tert-butyl hypofluorite were characterized by its resistance to aqueous hydrolysis and its ability to add to olefins . These studies provide insights into the potential properties of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate, such as stability, reactivity, and photophysical properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds :
- Zhao, Guo, Lan, and Xu (2017) demonstrated that tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, a related compound, is a significant intermediate in synthesizing biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Role in the Synthesis of Carbamates :
- Ortiz, Guijarro, and Yus (1999) researched the synthesis of carbamates using tert-butyl carbamate derivatives, highlighting the versatility of these compounds in creating functionalized carbamates (Ortiz, Guijarro, & Yus, 1999).
Crystal Structures Involving Carbonyl Groups :
- Baillargeon et al. (2017) explored the crystal structures of derivatives like tert-butyl carbamates, revealing important interactions such as hydrogen and halogen bonds involving the carbonyl group (Baillargeon et al., 2017).
Chemoselective Transformation :
- Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups using tert-butyldimethylsilyl carbamates, showcasing the chemical adaptability of these compounds (Sakaitani & Ohfune, 1990).
Synthesis of Carbocyclic Analogues :
- Ober, Marsch, Harms, and Carell (2004) focused on synthesizing carbocyclic analogues of 2'-deoxyribonucleotides using tert-butyl N-(substituted) carbamates, indicating their importance in nucleotide analog synthesis (Ober, Marsch, Harms, & Carell, 2004).
Radioligand Synthesis for Neurological Studies :
- Snyder et al. (1995) synthesized ligands for GABAA receptor complex-associated neuronal chloride ion channels using tert-butyl carbamate derivatives, underlining their use in neurological research (Snyder et al., 1995).
Atmospheric CO2 Fixation :
- Takeda, Okumura, Tone, Sasaki, and Minakata (2012) developed a method for atmospheric CO2 fixation using tert-butyl hypoiodite and unsaturated amines to efficiently produce cyclic carbamates (Takeda, Okumura, Tone, Sasaki, & Minakata, 2012).
Deprotection in Organic Synthesis :
- Li et al. (2006) utilized aqueous phosphoric acid for the deprotection of tert-butyl carbamates, demonstrating their role in synthetic chemistry (Li et al., 2006).
Eigenschaften
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMNEDDPZQDRRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375739 |
Source


|
| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
CAS RN |
886497-72-9 |
Source


|
| Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

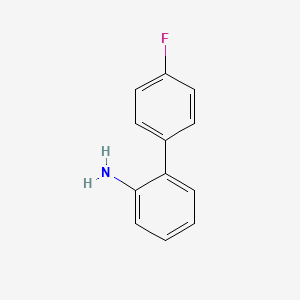
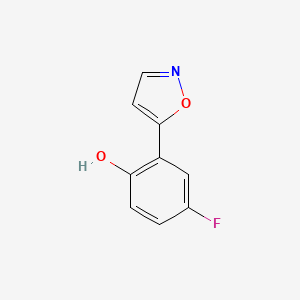


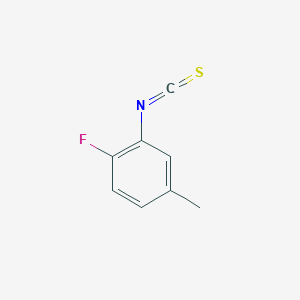
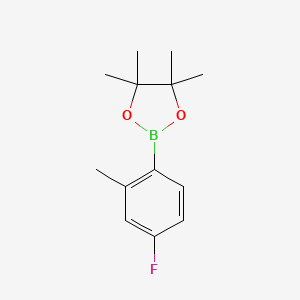
![1-[4-(4-Fluorophenoxy)phenyl]ethanone](/img/structure/B1334159.png)
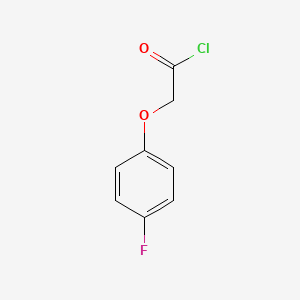
![2-(4-Fluorophenyl)imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B1334161.png)

